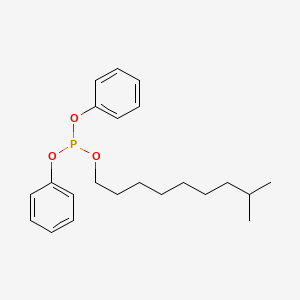

Isodecyl diphenyl phosphite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methylnonyl diphenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31O3P/c1-20(2)14-8-4-3-5-13-19-23-26(24-21-15-9-6-10-16-21)25-22-17-11-7-12-18-22/h6-7,9-12,15-18,20H,3-5,8,13-14,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRNSOYXKABLGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883110 | |

| Record name | 8-Methylnonyl diphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid | |

| Record name | Phosphorous acid, isodecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

26544-23-0, 4169-11-3 | |

| Record name | Diphenyl isodecyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid, isodecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methylnonyl diphenyl phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecyl diphenyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYL ISODECYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BQ9I1429A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isodecyl diphenyl phosphite chemical structure and properties

An In-Depth Technical Guide to Isodecyl Diphenyl Phosphite

Introduction: A Multifunctional Additive in Polymer Science

This compound (DPDP), identified by its CAS number 26544-23-0, is a versatile liquid alkyl-aryl phosphite ester that has become a cornerstone additive in the polymer industry.[1][2] It functions primarily as a high-efficacy secondary antioxidant and processing stabilizer, but its utility extends to roles as a chelating agent, plasticizer, and flame retardant.[1][3][4] This unique combination of properties makes DPDP an invaluable tool for formulators seeking to enhance the processability, durability, and safety of a wide range of polymers, including Polyvinyl Chloride (PVC), Acrylonitrile Butadiene Styrene (ABS), polycarbonates, and polyurethanes.[1][5] Its liquid form simplifies handling and incorporation into various formulations, further cementing its place in modern material science.[1] This guide provides a comprehensive technical overview of its structure, properties, mechanisms of action, and applications for researchers and industry professionals.

Chemical Structure and Physicochemical Properties

The efficacy of this compound is intrinsically linked to its unique molecular architecture. The structure features a central phosphorus atom bonded to two phenyl groups and one isodecyl group.[6] The phenyl groups contribute to its excellent antioxidant capabilities by effectively capturing free radicals, while the long-chain isodecyl group enhances its solubility and compatibility within various organic media and polymer matrices.[6]

Chemical Structure Diagram

Caption: Experimental workflow for evaluating DPDP thermal stability.

Step-by-Step Methodology

-

Materials & Formulation:

-

PVC Resin (K-value 67)

-

Primary Stabilizer (e.g., Calcium/Zinc Stearate)

-

Plasticizer (e.g., DOP)

-

This compound (DPDP)

-

Control Formulation: Prepare a standard PVC blend without DPDP.

-

Test Formulation: Prepare the same blend, adding DPDP at a specified loading (e.g., 0.5 phr - parts per hundred resin).

-

-

Compounding and Sample Preparation:

-

Accurately weigh all components and dry-blend them in a high-speed mixer.

-

Transfer the blend to a two-roll mill heated to approximately 160-170°C.

-

Mill the compound until a homogenous sheet is formed (typically 5-10 minutes).

-

Cut the sheet into sections suitable for compression molding.

-

Press the sections into uniform plaques (e.g., 10cm x 10cm x 2mm) using a hydraulic press at ~175°C. Allow to cool under pressure.

-

-

Thermal Aging Protocol:

-

Cut the prepared plaques into smaller test strips.

-

Place the strips from both the control and test batches into a circulating air oven set to 180°C.

-

Remove one strip from each batch at predetermined time intervals (e.g., 0, 15, 30, 45, 60, and 90 minutes).

-

-

Analysis and Validation:

-

Allow the removed samples to cool to room temperature.

-

Using a spectrophotometer or colorimeter, measure the Yellowness Index (YI) for each sample according to ASTM E313.

-

Record the YI value for each time point for both control and DPDP-containing samples.

-

-

Data Interpretation:

-

Plot the Yellowness Index versus time for both sets of samples.

-

A successful outcome is demonstrated by a significantly slower rate of increase in the YI for the samples containing DPDP compared to the control. This provides quantitative evidence of DPDP's ability to inhibit thermal degradation and color change.

-

Safety and Handling

According to GHS classifications, this compound is identified as a skin irritant and may cause an allergic skin reaction. I[2][7][8]t is also considered toxic to aquatic life with long-lasting effects.

[2][7]* Personal Protective Equipment (PPE): When handling, wear chemical-impermeable gloves, tightly fitting safety goggles, and protective clothing. *[7] Handling and Storage: Store in a cool, dry, and well-ventilated area away from heat sources and oxidizing agents. A[5]void breathing mist, gas, or vapors. E[7]nsure adequate ventilation during use. *[7] Spill and Disposal: In case of a spill, collect the spillage and dispose of the contents/container at an appropriate treatment and disposal facility in accordance with local regulations.

This compound is a sophisticated and highly effective chemical additive that delivers a powerful combination of benefits for the polymer industry. Its capacity to function as a potent secondary antioxidant, processing stabilizer, chelating agent, and flame retardant makes it indispensable for enhancing the performance, longevity, and safety of modern materials. A[1][3]s the demand for high-performance and durable polymers continues to grow, the strategic application of multifunctional additives like DPDP will remain critical to innovation in material science.

[1]---

References

- Qidi Chemical. (n.d.). Diphenyl-Isodecyl Phosphite.

- Chemical Industry Journal. (n.d.). Innovations in Polymer Stabilization: Exploring the Benefits of this compound.

- Polymer Safety Insights. (2025). Understanding the Fire Retardant Properties of this compound in Polymers.

- ChemicalBook. (2025). This compound.

- Elchemy. (n.d.). Isodecyl Diphenyl Phosphate Manufacturer & Suppliers.

- ECHEMI. (n.d.). Diphenyl isodecyl phosphite SDS, 26544-23-0 Safety Data Sheets.

- 3M. (2022). Safety Data Sheet.

- IndiaMART. (n.d.). DIPHENYL-ISODECYL PHOSPHITE Manufacturer, Exporter from India.

- National Center for Biotechnology Information. (n.d.). Diphenyl isodecyl phosphite. PubChem Compound Database.

- Vesta Chemicals bv. (n.d.). This compound - Rostabil DPDP.

- GO YEN CHEMICAL INDUSTRIAL CO LTD. (n.d.). GoyenchemAO-DPDP Diphenyl Isodecyl Phosphite CAS No. 26544-23-0.

- Tintoll. (n.d.). This compound CAS No. 26544-23-0.

- Polymer Performance Journal. (2025). The Role of Antioxidants in Polyolefins: A Focus on Diisodecyl Phenyl Phosphite.

- ECHEMI. (n.d.). 26544-23-0, Diphenyl isodecyl phosphite Formula.

- HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). Newblue-CHEM this compound 26544-23-0.

- Ma, S., et al. (n.d.). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. PMC.

- Vinati Organics. (2023). Difference Between Phosphite Antioxidants and Phenolic Antioxidants.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Isodecyl Diphenyl Phosphate Manufacturer & Suppliers |ELRASA-IDDPP - Elchemy [elchemy.com]

- 5. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]

- 6. Diphenyl-Isodecyl Phosphite [qidi-chem.com]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

An In-Depth Technical Guide to Isodecyl Diphenyl Phosphite (CAS No. 26544-23-0)

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Isodecyl Diphenyl Phosphite (IDDP), a versatile organophosphite ester. Moving beyond a simple data sheet, this document elucidates the core chemical principles, mechanisms of action, and practical applications of IDDP, grounding its utility in field-proven insights and established analytical protocols.

Introduction: The Strategic Role of this compound in Material Science

This compound (IDDP), designated by CAS number 26544-23-0, is a liquid alkyl-aryl phosphite that has become an indispensable tool in the stabilization of polymeric materials.[1] Its unique molecular structure, combining both bulky alkyl (isodecyl) and aromatic (phenyl) moieties, confers a balance of solubility, hydrolytic stability, and high-temperature performance.[2][3] While often categorized as a secondary antioxidant, its functionality extends to that of a processing stabilizer, chelating agent, and even a contributor to flame retardancy, making it a multifunctional additive in demanding applications.[4][5]

This guide will explore the synthesis and chemical properties of IDDP, delve into its multifaceted mechanisms of action, provide validated experimental protocols for its analysis and performance evaluation, and present quantitative data that demonstrates its efficacy.

Physicochemical Properties

IDDP is a clear, colorless to pale yellow liquid with low volatility.[6][7] Its liquid form simplifies handling and incorporation into polymer melts and liquid formulations.[4] Key physical and chemical properties are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 26544-23-0 | [7] |

| Molecular Formula | C₂₂H₃₁O₃P | [7] |

| Molecular Weight | 374.45 g/mol | [7] |

| Appearance | Clear, colorless to pale yellow liquid | |

| Density | 1.020 - 1.036 g/cm³ @ 25°C | [8] |

| Boiling Point | > 250 °C | |

| Flash Point | ~189 - 218 °C | [9] |

| Solubility | Soluble in most organic solvents; Insoluble in water | [10] |

| Refractive Index | 1.5160 - 1.5220 @ 25°C | [8] |

Synthesis of this compound

The commercial synthesis of IDDP is typically achieved via a transesterification reaction. This process involves the reaction of a triaryl phosphite, most commonly Triphenyl Phosphite (TPP), with isodecanol.[11] The reaction is driven by the removal of the phenol byproduct, often under vacuum at elevated temperatures.

The reaction proceeds in a stepwise manner, yielding a mixture of products including the desired this compound (IDDP), Phenyl di-isodecyl phosphite (PDDP), and Tri-isodecyl phosphite (TDP).[11] The final composition is critically dependent on the molar ratio of the reactants and the reaction conditions.[1] A basic catalyst, such as sodium methylate or zinc acetate, is employed to facilitate the nucleophilic substitution at the phosphorus center.[11]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure synthesized from established chemical principles for organophosphite production.[11]

-

Reactor Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a vacuum-jacketed receiving flask.

-

Charging Reactants: Under a nitrogen blanket, charge the flask with Triphenyl Phosphite (1.0 mol equivalent) and Isodecanol (1.1 to 1.5 mol equivalents, depending on the desired product distribution).

-

Catalyst Addition: Add a catalytic amount of sodium methylate (e.g., 0.1-0.5 mol %) to the stirred mixture.

-

Reaction: Heat the mixture to 120-160°C. The transesterification reaction will commence, producing phenol as a byproduct.

-

Byproduct Removal: Gradually apply a vacuum to the system to distill off the phenol, which shifts the reaction equilibrium towards the formation of the alkyl-substituted phosphite products. Monitor the reaction progress by analyzing samples periodically.

-

Purification: Once the desired conversion is achieved (typically after 2-4 hours), cool the reaction mixture. The product is a mixture of phosphites and can be purified further by vacuum distillation to remove any remaining starting materials or byproducts.[1]

-

Quality Control: Analyze the final product for purity and composition using Gas Chromatography (Section 5.1).

Mechanisms of Action

IDDP's efficacy stems from its ability to participate in several key chemical processes that inhibit polymer degradation.

Secondary Antioxidant: Hydroperoxide Decomposition

During polymer processing and long-term use, auto-oxidation generates highly reactive hydroperoxides (ROOH), which are primary drivers of degradation. As a phosphite ester, IDDP acts as a potent secondary antioxidant by stoichiometrically decomposing these hydroperoxides into non-radical, stable alcohols.[4] This process, where the trivalent phosphorus (P⁺³) is oxidized to its pentavalent state (P⁺⁵) in the form of a phosphate, effectively breaks the degradation cycle.[12] This mechanism is particularly crucial in synergy with primary antioxidants (e.g., hindered phenols), which trap free radicals but can generate hydroperoxides in the process.

Chelating Agent in PVC Stabilization

In Polyvinyl Chloride (PVC) formulations, IDDP acts as a chelating agent and co-stabilizer, particularly when used with primary metal soap stabilizers (e.g., Ca/Zn stearates).[5] During PVC degradation, labile chlorine atoms are eliminated as HCl, a process catalyzed by metal chlorides like zinc chloride (ZnCl₂), which are formed from the primary stabilizers. IDDP can chelate these metal ions, reducing their catalytic activity and thereby preventing rapid discoloration and "zinc burning."[8]

Flame Retardant

As an organophosphorus compound, IDDP also contributes to flame retardancy. In a fire, it decomposes in the condensed (solid) phase to form phosphoric acid. This acid promotes the formation of a protective char layer on the polymer surface.[13] This char layer acts as an insulating barrier, limiting the transfer of heat and oxygen to the underlying polymer and reducing the release of flammable volatile gases into the flame, thus slowing combustion.[13]

Analytical and Quality Control Protocols

Ensuring the purity and composition of IDDP is critical for consistent performance.[2] The following protocols are foundational for quality control.

Protocol: Purity Analysis by Gas Chromatography (GC-FID)

This method is suitable for determining the purity of IDDP and quantifying related phosphite species.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for high-temperature analysis (e.g., a low-bleed, mid-polarity phenyl-methylpolysiloxane column).

-

Sample Preparation: Prepare a ~1000 ppm solution of the IDDP sample in a suitable solvent like isopropanol or cyclohexane.

-

GC Conditions (Representative):

-

Injector Temperature: 280°C

-

Detector Temperature: 300°C

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).

-

Oven Program: Start at 150°C, hold for 2 minutes, then ramp at 15°C/minute to 300°C and hold for 10 minutes.

-

Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

-

-

Analysis: The purity is determined by the area percent method, where the area of the main IDDP peak is calculated as a percentage of the total area of all detected peaks. Identification of other components (TPP, PDDP, TDP) is confirmed by running certified reference standards.

Protocol: Hydrolytic Stability Assessment

Phosphite antioxidants are susceptible to hydrolysis, which can compromise their performance. This protocol provides a method to assess this stability.

-

Sample Preparation: Accurately weigh a known amount of IDDP (e.g., 1 gram) into a sealed vial.

-

Hydrolysis Conditions: Add a specific volume of deionized water (e.g., 10 mL) and store the vial in an oven at an elevated temperature (e.g., 50°C or 70°C).

-

Time-Point Analysis: At set time intervals (e.g., 0, 24, 48, 96 hours), remove an aliquot of the organic phase.

-

Quantification: Analyze the aliquot using the GC-FID method described in Section 5.1 to quantify the remaining amount of intact IDDP.

-

Causality: The rate of hydrolysis is influenced by steric hindrance around the phosphorus atom and the presence of acidic or basic species.[3][14] IDDP's bulky isodecyl and phenyl groups provide a degree of steric protection, enhancing its hydrolytic stability compared to simpler alkyl phosphites.[6]

Performance Evaluation in Polymers

The true measure of an additive's utility is its performance in a final formulation. The following protocols outline how to quantify the benefits of IDDP.

Protocol: Assessing Thermal-Oxidative Stability in Polypropylene (PP)

This protocol uses multi-pass extrusion to simulate the rigorous conditions of polymer processing and recycling, measuring changes in melt flow and color.

-

Formulation: Prepare PP homopolymer formulations containing a primary antioxidant (e.g., 500 ppm of a hindered phenol) and varying levels of IDDP (e.g., 0 ppm as a control, and 1000 ppm).

-

Compounding: Blend the additives into the PP powder using a high-speed mixer.

-

Multi-Pass Extrusion: Process the compounded material through a twin-screw extruder at a representative processing temperature (e.g., 230°C). Collect the extruded pellets.

-

Reprocessing: Repeat the extrusion process on the collected pellets for a total of five passes. Collect samples after the 1st, 3rd, and 5th passes.

-

Melt Flow Rate (MFR) Analysis: Measure the MFR of the pellets from each pass according to ISO 1133 (e.g., at 230°C, 2.16 kg load). A stable MFR indicates good processing stability.

-

Colorimetric Analysis (Yellowness Index - YI): Compression mold small plaques from the pellets of each pass. Measure the YI according to ASTM E313 using a spectrophotometer.[1] A lower YI value signifies better color protection.

Representative Performance Data

The following tables present data synthesized from studies evaluating phosphite stabilizers in polyolefins, demonstrating the typical performance enhancements achieved.[12][15]

Table 2: Melt Flow Rate (g/10 min) of Polypropylene During Multi-Pass Extrusion

| Formulation | Extrusion Pass 1 | Extrusion Pass 3 | Extrusion Pass 5 |

| Control (No Phosphite) | 12.5 | 18.2 | 25.8 |

| With Phosphite Stabilizer | 12.1 | 13.5 | 15.1 |

Interpretation: The control sample shows a significant increase in MFR, indicating polymer chain scission and degradation. The formulation stabilized with a phosphite maintains a much more consistent MFR, demonstrating superior melt processing stability.

Table 3: Yellowness Index (YI) of Polypropylene During Multi-Pass Extrusion

| Formulation | Extrusion Pass 1 | Extrusion Pass 3 | Extrusion Pass 5 |

| Control (No Phosphite) | 1.5 | 3.8 | 6.2 |

| With Phosphite Stabilizer | -0.5 | 0.8 | 2.1 |

Interpretation: The phosphite-stabilized formulation exhibits significantly lower YI values, indicating excellent color protection during high-temperature processing.

Environmental & Safety Considerations

Toxicology and Handling

This compound is classified as causing skin irritation and may cause an allergic skin reaction.[16] It is also classified as toxic to aquatic life with long-lasting effects.[16] However, it exhibits low acute toxicity via oral, dermal, and inhalation routes.[4] Standard personal protective equipment (PPE), including impervious gloves, safety goggles, and appropriate work clothing, should be worn during handling to minimize exposure.[16] Work should be conducted in well-ventilated areas.[7]

Environmental Fate

The environmental fate of a chemical is governed by its persistence, bioaccumulation potential, and toxicity. While specific data for IDDP can be limited, organophosphites as a class are susceptible to hydrolysis.[14] Standardized tests, such as the OECD 301 series, are used to assess biodegradability.[10][17]

Protocol Insight: OECD 301B Ready Biodegradability Test

The OECD 301B, or CO₂ Evolution Test, is a stringent screening method.[17] The test substance is incubated with an inoculum from a sewage treatment plant in a mineral medium for 28 days.[10] The degradation is measured by the amount of CO₂ produced. A substance is considered "readily biodegradable" if it achieves >60% of its theoretical CO₂ production within a 10-day window during the 28-day test.[10] Low values in this stringent test do not necessarily mean a substance will persist in the environment, but indicate that further testing may be required.[18]

Conclusion

This compound is a highly effective and versatile secondary antioxidant and processing stabilizer. Its utility is rooted in its fundamental chemical reactivity, enabling it to decompose hydroperoxides, chelate catalytic metal ions, and contribute to flame retardancy. The experimental and analytical protocols detailed in this guide provide a framework for the rigorous quality control and performance validation required in scientific research and industrial development. By understanding the causality behind its mechanisms and applying validated testing methodologies, professionals can effectively leverage IDDP to enhance the durability, processing efficiency, and long-term performance of a wide array of polymeric materials.

References

-

Innovations in Polymer Stabilization: Exploring the Benefits of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Diphenyl-Isodecyl Phosphite. (n.d.). Qidi Chemical. Retrieved from [Link]

-

Transesterification Process. (1999). European Patent Office, EP 0775147 B1. Retrieved from [Link]

-

A kinetic study of decyl phosphite stabilizers. (2006). West Virginia University Research Repository. Retrieved from [Link]

-

Sourcing High-Purity this compound: A Manufacturer's Guide. (2025, December 10). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Effects of Phosphite and Phenolic Antioxidants on the Mechanical and Optical Properties of Recycled Polycarbonate. (2024, December 12). ResearchGate. Retrieved from [Link]

-

Enhancing PVC Stability: The Role of Diphenyl Isodecyl Phosphite. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Study of thermal degradation of PVC plasticized formulations costabilized with D-sorbitol and triphenyl phosphite. (n.d.). ResearchGate. Retrieved from [Link]

-

High-performance phosphite stabilizer. (2025, August 10). ResearchGate. Retrieved from [Link]

-

HPLC analysis of antioxidants. (1990). PubMed. Retrieved from [Link]

-

Impact of improved phosphite hydrolytic stability on the processing stabilization of polypropylene. (2005, December 1). Semantic Scholar. Retrieved from [Link]

-

Screening and Qualitative Identification of Antioxidant Polymer Additives by HPLC with UV/VIS and APCI-MS Detection. (n.d.). Agilent Technologies. Retrieved from [Link]

- Manufacture of alkyl and aryl phosphates. (1937). Google Patents, US2078421A.

-

This compound - Rostabil DPDP. (n.d.). Vesta Chemicals bv. Retrieved from [Link]

-

This compound CAS 26544-23-0. (n.d.). GetChem Co., Ltd. Retrieved from [Link]

-

Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers. (2022, October 10). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

-

Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

-

Impact of improved phosphite hydrolytic stability on the processing stabilization of polypropylene. (2005, December 1). ResearchGate. Retrieved from [Link]

-

GoyenchemAO-DPDP Diphenyl Isodecyl Phosphite CAS No. 26544-23-0. (n.d.). GO YEN CHEMICAL INDUSTRIAL CO LTD. Retrieved from [Link]

-

Ageing and Characterisation of PVC-based compounds utilised for Exterior Applications in the Building Construction Field. Part 1: Thermal ageing. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications. (2021, December 30). Semantic Scholar. Retrieved from [Link]

-

Understanding the Fire Retardant Properties of this compound in Polymers. (2025, December 27). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Analysis of degradation mechanism of plasticized PVC under artificial aging conditions. (2025, August 10). ResearchGate. Retrieved from [Link]

-

PERFORMANCE OF VITAMIN E/PHOSPHITE ANTIOXIDANT STABILISER FORMULATIONS FOR POLYPROPYLENE DURING MULTI-PASS EXTRUSION PROCESSING. (2025, September 26). Polymers and Colours Forum. Retrieved from [Link]

-

Test No. 301: Ready Biodegradability. (n.d.). OECD. Retrieved from [Link]

-

PERFORMANCE OF VITAMIN E/PHOSPHITE ANTIOXIDANT STABILISER FORMULATIONS FOR POLYPROPYLENE DURING MULTI-PASS EXTRUSION PROCESSING. (2025, September 17). ResearchGate. Retrieved from [Link]

-

Types of OECD 301 Biodegradation Tests. (n.d.). Aropha. Retrieved from [Link]

-

Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). (n.d.). Concawe. Retrieved from [Link]

Sources

- 1. Yellowness index measurement method - 3nh [3nh.com]

- 2. jresm.org [jresm.org]

- 3. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. contractlaboratory.com [contractlaboratory.com]

- 5. datapdf.com [datapdf.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. WO2012046114A1 - Preparing higher trialkyl phosphites - Google Patents [patents.google.com]

- 10. oecd.org [oecd.org]

- 11. store.astm.org [store.astm.org]

- 12. PERFORMANCE OF VITAMIN E/PHOSPHITE ANTIOXIDANT STABILISER FORMULATIONS FOR POLYPROPYLENE DURING MULTI-PASS EXTRUSION PROCESSING | Processes of Petrochemistry and Oil Refining [ppor.az]

- 13. researchgate.net [researchgate.net]

- 14. Controlled and Accelerated Hydrolysis of Polylactide (PLA) through Pentaerythritol Phosphites with Acid Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 18. concawe.eu [concawe.eu]

Synthesis of Isodecyl diphenyl phosphite from triphenyl phosphite

An In-Depth Technical Guide to the Synthesis of Isodecyl Diphenyl Phosphite from Triphenyl Phosphite

This guide provides a comprehensive technical overview for the synthesis of this compound (IDDP) via the transesterification of Triphenyl Phosphite (TPP) with isodecyl alcohol. It is intended for researchers, chemists, and process development professionals seeking a detailed understanding of the reaction, from its underlying chemical principles to practical laboratory and pilot-scale execution.

Introduction: The Significance of this compound

This compound (CAS No. 26544-23-0) is a versatile organophosphorus compound widely employed as a secondary antioxidant and processing stabilizer in a variety of polymers.[1][2] Its primary function is to protect polymers such as Polyvinyl Chloride (PVC), Acrylonitrile Butadiene Styrene (ABS), polycarbonates, and polyurethanes from degradation during high-temperature processing and throughout their service life.[3] IDDP acts as a hydroperoxide decomposer, interrupting the auto-oxidation cycle of polymer degradation, and as a chelating agent that deactivates trace metal ions which can catalyze degradation.[2][4] The synthesis route from triphenyl phosphite and isodecyl alcohol is a common industrial method, valued for its efficiency and scalability.

The Core Chemistry: Transesterification

The synthesis of IDDP from TPP is achieved through a transesterification reaction. In this process, a phenoxy group (-OC₆H₅) on the triphenyl phosphite molecule is displaced by an isodecyl-oxy group (-OC₁₀H₂₁) from isodecyl alcohol. The reaction is an equilibrium process, and to achieve high yields, the phenol byproduct must be continuously removed.[5]

Reaction Mechanism

The transesterification is typically base-catalyzed. The catalyst, often a sodium alkoxide or phenoxide, activates the isodecyl alcohol, increasing its nucleophilicity. The resulting isodecyloxide anion then attacks the electrophilic phosphorus atom of the triphenyl phosphite, forming a pentacoordinate intermediate. This intermediate subsequently collapses, eliminating a phenoxide ion, which is more stable due to the electron-withdrawing nature of the phenyl group. The phenoxide ion is then protonated by the phenol byproduct or another alcohol molecule to regenerate the catalyst and release phenol.

Caption: Mechanism of base-catalyzed transesterification.

Catalysis: The Key to Efficiency

While the reaction can proceed without a catalyst at high temperatures, the rate is slow.[6] Basic catalysts are employed to accelerate the reaction significantly.[5]

-

Sodium Phenate (NaOPh): This is a highly effective and commonly used catalyst. It can be added directly or formed in situ by the reaction of sodium metal or sodium methylate with the phenol byproduct.[7] Using sodium phenate directly is often preferred as it avoids the introduction of methanol, which can lead to the formation of undesirable byproducts like anisole.[7]

-

Sodium Methylate (NaOMe): A strong base that readily reacts with phenol to form the active sodium phenate catalyst.[5][7] While effective, its use can introduce impurities if not carefully controlled.

-

Other Catalysts: Other basic catalysts like sodium hydride or metal alcoholates can also be used.[6] The choice of catalyst depends on factors such as desired purity, cost, and ease of handling. Catalytic proportions are typically in the range of 0.001 to 0.05 moles per mole of triphenyl phosphite.[6]

Experimental Protocol: A Step-by-Step Guide

This section outlines a robust, self-validating protocol for the synthesis of this compound.

Materials and Equipment

| Reagents & Materials | Equipment |

| Triphenyl Phosphite (TPP), high purity | Glass-lined or stainless steel reactor |

| Isodecyl Alcohol (IDA), low moisture content | Mechanical stirrer with high-torque motor |

| Sodium Phenate (catalyst) | Heating mantle or oil bath with controller |

| Nitrogen gas (high purity) | Thermocouple for temperature monitoring |

| Cyclohexane (for sample dilution) | Vacuum pump and pressure gauge |

| Distillation column (short path) and condenser | |

| Receiving flask for phenol distillate | |

| Filtration apparatus (e.g., pressure filter) | |

| Analytical equipment (GC, HPLC, Titrator for Acid No.) |

Safety Precautions

-

Triphenyl Phosphite: Causes skin and serious eye irritation.[8][9] May cause an allergic skin reaction.[8][10] Harmful if swallowed.[9][10] Handle in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Isodecyl Alcohol: Irritating to the eyes, skin, and respiratory tract.[11] Combustible liquid.[11] Avoid open flames and ensure good ventilation.

-

Phenol (Byproduct): Toxic and corrosive. Can cause severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

General: The reaction is conducted at high temperatures and under vacuum. Ensure all glassware and equipment are rated for these conditions. The reactor should be purged with an inert gas like nitrogen to prevent oxidation of the phosphite.[12]

Synthesis Workflow

Caption: Step-by-step experimental workflow for IDDP synthesis.

Detailed Procedure

-

Reactor Preparation: Assemble a clean, dry reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a distillation head connected to a condenser, receiving flask, and vacuum source.

-

Charging Reactants: Charge the reactor with triphenyl phosphite (1.0 molar equivalent) and isodecyl alcohol (1.0 to 1.1 molar equivalents). A slight excess of alcohol can help drive the reaction to completion.

-

Inerting: Purge the system thoroughly with nitrogen gas to remove air and moisture. Maintain a gentle nitrogen blanket throughout the reaction.

-

Catalyst Addition: Add the sodium phenate catalyst (e.g., 0.2 mol %) to the stirred mixture.

-

Heating and Reaction: Begin heating the mixture with constant stirring. As the temperature reaches 120-140°C, the transesterification will commence.

-

Phenol Removal: Gradually apply vacuum to the system. The pressure should be slowly lowered to facilitate the distillation of the phenol byproduct without causing excessive foaming. The reaction temperature is typically raised to 160-180°C to maintain a steady distillation rate. The removal of phenol drives the equilibrium toward the product.[7]

-

Monitoring: The reaction progress can be monitored by measuring the amount of phenol collected in the receiving flask. For more precise tracking, small samples can be carefully taken, diluted with cyclohexane, and analyzed by Gas Chromatography (GC) to determine the relative concentrations of TPP, IDDP, and other phosphite species.[5]

-

Completion: The reaction is considered complete when the desired conversion is achieved (e.g., TPP content is below a target threshold) and the distillation of phenol has ceased. This typically takes several hours.

-

Cooldown and Filtration: Once complete, break the vacuum with nitrogen and cool the reaction mixture to below 80°C. The solid catalyst residue can be removed by filtering the crude product through a filter aid like Celite®.

-

Purification and Analysis: For most applications as a polymer stabilizer, the filtered product is of sufficient purity.[3] The final product should be a clear, colorless to pale yellow liquid.[13] It is analyzed for purity, acid value (should be low, typically ≤0.1 mg KOH/g), and color.[13]

Key Process Parameters

| Parameter | Typical Value | Rationale / Field Insight |

| Molar Ratio (IDA:TPP) | 1.0 : 1.0 to 1.1 : 1.0 | A slight excess of alcohol can shift equilibrium but may require removal later. A 1:1 ratio is the theoretical starting point for IDDP. |

| Catalyst Loading | 0.1 - 0.5 mol % (vs. TPP) | Balances reaction rate with the need for subsequent removal. Higher loading increases rate but can lead to more side reactions and filtration challenges. |

| Reaction Temperature | 160 - 180 °C | Provides sufficient thermal energy for the reaction and facilitates the volatilization of phenol under vacuum. |

| Pressure | < 30 mmHg (4 kPa) | Essential for efficient removal of the phenol byproduct to drive the reaction equilibrium towards the product side. |

| Reaction Time | 2 - 6 hours | Dependent on temperature, catalyst loading, and vacuum efficiency. Monitor until completion is confirmed by analysis. |

| Expected Yield | > 95% (based on TPP) | High yields are achievable due to the efficient removal of the phenol byproduct. |

Conclusion

The synthesis of this compound from triphenyl phosphite is a well-established and efficient industrial process. Success hinges on a clear understanding of the transesterification mechanism, the critical role of the catalyst, and precise control over key process parameters—most notably, temperature and vacuum for the effective removal of the phenol byproduct. By following a robust and safety-conscious protocol, researchers and developers can reliably produce high-purity IDDP suitable for demanding applications in polymer stabilization.

References

- Diphenyl-Isodecyl Phosphite - Qidi Chemical. Qidi Chemical.

- Isodecyl Diphenyl Phosphate Manufacturer & Suppliers |ELRASA-IDDPP - Elchemy. Elchemy.

- Triphenyl phosphite - Safety D

- Material Safety Data Sheet - Triphenyl phosphite, 97% - Cole-Parmer. Cole-Parmer.

- This compound | 26544-23-0 - ChemicalBook. ChemicalBook.

- Innovations in Polymer Stabilization: Exploring the Benefits of this compound. LinkedIn.

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.

- Safety d

- Triphenyl Phosphate (TPP) Standard (1X1 mL)

- Diphenyl isodecyl phosphite (Cas 26544-23-0) - Parchem. Parchem.

- EP0553984B1 - Process for making phosphite esters - Google Patents.

- Synthesis mechanism of phosphite antioxidants via transesterification. - ResearchGate.

- US3320337A - Transesterification of phosphites - Google Patents.

- US3056823A - Transesterification process for making trialiphatic phosphite esters - Google Patents.

- Isodecanol SDS, 25339-17-7 Safety D

- Isodecanol - Safety D

- The Hydrolysis of Phosphinates and Phosphon

- Triphenylphosphine: An efficient catalyst for transesterification of β-ketoesters | Request PDF.

- Phosphite ester - Wikipedia. Wikipedia.

- ICSC 0495 - ISODECYL ALCOHOL (MIXED ISOMERS). ILO and WHO.

- ISODECYL ALCOHOL - CAMEO Chemicals - NOAA. NOAA.

- Two-Step Transesterification of Phosphates, Phosphorothioates, and Phosphonates with a Binaphthyl Group for the Synthesis of P-Chirogenic Phosphates and Phosphonates | Request PDF - ResearchGate.

- Inhibiting effect of phosphorus compounds on model transesterification and direct esterification reactions c

- A kinetic study of decyl phosphite stabilizers - The Research Repository @ WVU. West Virginia University.

- Phosphate and phosphite synthesis by esterification, hydrolysis and oxid

- Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488 - PubChem. PubChem.

- WO2012046114A1 - Preparing higher trialkyl phosphites - Google Patents.

- GoyenchemAO-DPDP Diphenyl Isodecyl Phosphite CAS No. 26544-23-0 - GO YEN CHEMICAL INDUSTRIAL CO LTD. GO YEN CHEMICAL INDUSTRIAL CO LTD.

- TRANSESTERIFICATION PROCESS - European Patent Office - EP 0775147 B1.

- Aldrich T57630 - SAFETY D

- TRIPHENYL PHOSPHITE - Ataman Kimya.

- US2984680A - Method for preparing diphenyl phosphites - Google Patents.

- Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow - PubMed Central. PubMed Central.

- Sourcing High-Purity this compound: A Manufacturer's Guide. NINGBO INNO PHARMCHEM CO.,LTD.

Sources

- 1. This compound | 26544-23-0 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. parchem.com [parchem.com]

- 5. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 6. US3320337A - Transesterification of phosphites - Google Patents [patents.google.com]

- 7. EP0553984B1 - Process for making phosphite esters - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cpachem.com [cpachem.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. ICSC 0495 - ISODECYL ALCOHOL (MIXED ISOMERS) [chemicalsafety.ilo.org]

- 12. WO2012046114A1 - Preparing higher trialkyl phosphites - Google Patents [patents.google.com]

- 13. Diphenyl-Isodecyl Phosphite [qidi-chem.com]

Isodecyl diphenyl phosphite molecular weight and formula

An In-Depth Technical Guide to Isodecyl Diphenyl Phosphite: Molecular Characteristics and Properties

Introduction

This compound (IDDP) is a prominent organophosphorus compound widely utilized as a secondary antioxidant and processing stabilizer in a variety of polymeric systems.[1][2][3] As a phosphite-based antioxidant, its primary function is to protect polymers from degradation during high-temperature processing and to maintain color stability over the product's lifespan.[2] Its applications are extensive, spanning materials such as polycarbonate, polyurethane, ABS resins, and PVC, making it a compound of interest for materials scientists and professionals involved in the development of stabilized polymer-based products.[1][3][4] This guide provides a detailed examination of the fundamental molecular and chemical properties of this compound, offering a core reference for researchers and scientists.

Chemical Identity and Nomenclature

For precise identification in research and regulatory contexts, this compound is cataloged under several identifiers:

-

Common Names : this compound, Diphenyl isodecyl phosphite (DPDP)[1][5][6]

-

IUPAC Name : 8-methylnonyl diphenyl phosphite[5]

-

Synonyms : Weston DPDP, Phosphorous acid, isodecyl diphenyl ester[5][6]

The unique CAS number ensures unambiguous identification in chemical databases and literature.

Molecular Formula and Structure

The molecular composition of this compound is precisely defined by its chemical formula.

Molecular Formula: C₂₂H₃₁O₃P [1][3][5][6][7]

This formula indicates that each molecule is composed of:

-

22 Carbon (C) atoms

-

31 Hydrogen (H) atoms

-

3 Oxygen (O) atoms

-

1 Phosphorus (P) atom

The structure consists of a central phosphorus atom bonded to three oxygen atoms, forming a phosphite ester. Two of the oxygen atoms are connected to phenyl groups (C₆H₅), and the third is attached to a branched, ten-carbon isodecyl group (C₁₀H₂₁). The specific isomer denoted by the IUPAC name "8-methylnonyl diphenyl phosphite" clarifies the structure of the alkyl chain.

Caption: Molecular structure of 8-methylnonyl diphenyl phosphite.

Molecular Weight and Physicochemical Properties

The molecular weight and physical properties of this compound are crucial for its application and handling. The calculated molecular weight is approximately 374.45 g/mol .[1][4][7] The US National Institutes of Health's PubChem database lists a molecular weight of 374.5 g/mol .[5] These values are foundational for stoichiometric calculations in experimental and industrial settings.

The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₃₁O₃P | [1][5][7] |

| Molecular Weight | 374.45 g/mol | [1][4][7] |

| CAS Number | 26544-23-0 | [1][5][7] |

| Appearance | Colorless to light yellow transparent liquid | [1][8] |

| Melting Point | 18 °C | [1][4] |

| Boiling Point | 170 °C | [1][4] |

| Density | 1.03 g/mL (at 25 °C) | [1][4] |

| Solubility | Soluble in most organic solvents; insoluble in water | [1][4] |

Mechanism of Action and Applications

This compound functions as a hydroperoxide decomposer, a critical role for a secondary antioxidant. During polymer processing or aging, exposure to heat and oxygen generates hydroperoxides (ROOH), which are unstable precursors to radicals that accelerate polymer degradation. IDDP intervenes by reducing these hydroperoxides to stable alcohols, in which the phosphite ester is itself oxidized to a phosphate ester. This process prevents the chain-reaction of auto-oxidation, thereby preserving the polymer's mechanical properties and preventing discoloration.

This stabilizing function makes IDDP invaluable in:

-

Polymer Processing : It protects polymers from thermal degradation during high-temperature extrusion, molding, and other processing steps.[2]

-

Color Stability : It is widely used as a color stabilizer, particularly in clear or light-colored plastics like polycarbonate and in coatings, to prevent yellowing.[3]

-

PVC Stabilization : It often serves as an auxiliary or secondary stabilizer in PVC formulations to enhance thermal stability and color consistency.[2][3]

Conclusion

This compound is a well-characterized chemical compound with a defined molecular formula of C₂₂H₃₁O₃P and a molecular weight of approximately 374.45 g/mol . Its chemical structure, featuring a phosphite core with both aromatic (diphenyl) and aliphatic (isodecyl) ester groups, dictates its efficacy as a secondary antioxidant and stabilizer. For researchers and professionals in drug development and materials science, a thorough understanding of these core molecular properties is essential for leveraging its stabilizing capabilities in the formulation and manufacturing of high-performance materials.

References

-

National Center for Biotechnology Information. (n.d.). Diphenyl isodecyl phosphite. PubChem Compound Database. Retrieved from [Link]

-

Qidi Chemical. (n.d.). Diphenyl-Isodecyl Phosphite. Retrieved from [Link]

-

GO YEN CHEMICAL INDUSTRIAL CO LTD. (n.d.). GoyenchemAO-DPDP Diphenyl Isodecyl Phosphite CAS No. 26544-23-0. Retrieved from [Link]

-

P&S Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Vesta Chemicals bv. (n.d.). This compound - Rostabil DPDP. Retrieved from [Link]

Sources

- 1. This compound | 26544-23-0 [chemicalbook.com]

- 2. GoyenchemAO-DPDP Diphenyl Isodecyl Phosphite CAS No. 26544-23-0 - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]

- 3. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]

- 4. This compound CAS#: 26544-23-0 [m.chemicalbook.com]

- 5. Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. echemi.com [echemi.com]

- 8. Diphenyl-Isodecyl Phosphite [qidi-chem.com]

Spectroscopic data of Isodecyl diphenyl phosphite (NMR, IR)

An In-depth Technical Guide to the Spectroscopic Characterization of Isodecyl Diphenyl Phosphite

Abstract

This compound (IDDP) is a widely utilized phosphite-based antioxidant and processing stabilizer in the polymer industry.[1][2][3][4] Its efficacy is intrinsically linked to its molecular structure and purity. Consequently, robust analytical methods are paramount for its characterization. This technical guide provides an in-depth exploration of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of IDDP. Designed for researchers, scientists, and quality control professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate unambiguous structural verification and purity assessment. We delve into the nuances of ¹H, ¹³C, and ³¹P NMR, as well as FT-IR spectroscopy, presenting detailed experimental protocols, data interpretation, and the critical impact of isomerism on the spectral output.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 26544-23-0) is a liquid organophosphorus compound with the molecular formula C₂₂H₃₁O₃P.[5][6] It serves as a critical secondary stabilizer, particularly in materials like PVC, polycarbonates, and polyurethanes, where it functions to protect the polymer during high-temperature processing and improve color retention.[1][2][3] The stabilizing mechanism involves the phosphite's ability to scavenge hydroperoxides, converting them into stable alcohols and in the process, being oxidized to the corresponding phosphate.

The identity, purity, and stability of IDDP are crucial for its performance. Spectroscopic techniques provide a powerful, non-destructive means to confirm its molecular structure. NMR spectroscopy offers detailed information about the carbon-hydrogen framework and, most importantly, provides a direct window into the chemical environment of the phosphorus-31 nucleus. Infrared spectroscopy complements this by identifying the characteristic vibrational modes of the functional groups present.

A key analytical challenge arises from the "isodecyl" group itself. This term does not denote a single, linear C10 alkyl chain, but rather a complex mixture of branched isomers, with 8-methylnonyl being a primary representative.[5] This inherent isomerism is a critical consideration, as it leads to signal complexity in the spectroscopic data, a factor that must be understood for accurate interpretation.

Molecular Structure and Isomeric Complexity

The general structure of IDDP involves a central phosphorus(III) atom bonded to three oxygen atoms—two via phenyl groups and one via an isodecyl group. The isomeric nature of the isodecyl chain means that a given sample of IDDP is not a single chemical entity but a collection of closely related molecules. This has a direct impact on the spectroscopic output, often resulting in broadened signals or clusters of overlapping peaks, particularly in the aliphatic regions of NMR spectra.

Caption: Fig 1: Representative structure of an this compound isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of IDDP. A combination of ³¹P, ¹H, and ¹³C NMR provides a complete picture of the molecule.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data for a liquid sample like IDDP.

Methodology:

-

Sample Preparation: Dissolve approximately 20-30 mg of the this compound sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice due to its excellent dissolving power for many organic compounds.

-

Internal Standard: Add tetramethylsilane (TMS) to the solvent as an internal reference for ¹H and ¹³C NMR spectra, setting the 0 ppm mark.[7] For ³¹P NMR, an external standard of 85% phosphoric acid (H₃PO₄) is typically used, assigned a chemical shift of 0 ppm.[8][9]

-

Instrumentation: Acquire spectra on a modern NMR spectrometer (e.g., 400 MHz or higher for ¹H).

-

³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. This is a highly sensitive and rapid experiment due to the 100% natural abundance and spin ½ nucleus of ³¹P.[9][10]

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

Caption: Fig 2: Standard workflow for NMR sample preparation and data acquisition.

³¹P NMR Spectroscopy: The Definitive Signal

For an organophosphorus compound, ³¹P NMR is the most diagnostic technique. It provides a direct, uncluttered view of the phosphorus atom's chemical environment.

-

Expertise & Interpretation: Phosphorus(III) compounds (phosphites) resonate at significantly different chemical shifts than their phosphorus(V) oxidation products (phosphates). This makes ³¹P NMR an excellent tool for assessing the stability and degradation of the IDDP antioxidant. The spectrum for pure IDDP should exhibit a single, sharp signal in the characteristic region for trialkyl/aryl phosphites. The presence of a signal near 0 ppm would indicate oxidation to the phosphate.

Table 1: Predicted ³¹P NMR Data for this compound

| Parameter | Expected Value | Reference Standard |

|---|

| Chemical Shift (δ) | ~ 130 - 139 ppm | 85% H₃PO₄ (external)[8][9] |

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides a detailed map of the hydrogen atoms in the molecule, confirming the presence of both the aromatic (diphenyl) and aliphatic (isodecyl) moieties.

-

Expertise & Interpretation:

-

Aromatic Region (7.0 - 7.5 ppm): The protons on the two phenyl groups will appear in this region. Due to the electronic environment, they will likely present as a series of complex multiplets, integrating to a total of 10 protons.

-

Aliphatic Region (0.8 - 4.2 ppm): This region will contain the signals for the isodecyl chain protons. The protons on the carbon adjacent to the oxygen (P-O-CH₂ -) will be the most downfield in this region (around 3.8-4.2 ppm) and may show coupling to the ³¹P nucleus (³JHP). The terminal methyl groups of the branched chain will appear most upfield (around 0.8-1.0 ppm). The remaining methylene (-CH₂-) and methine (-CH-) protons will form a complex, overlapping set of multiplets in between, a direct consequence of the isomeric mixture.

-

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.1 - 7.4 ppm | m | 10H | Ar-H (Diphenyl groups) |

| ~ 3.8 - 4.2 ppm | m | 2H | P-O-CH₂ - |

| ~ 1.2 - 1.8 ppm | m | ~7H | -CH₂ - and -CH - (Isodecyl backbone) |

| ~ 0.8 - 1.0 ppm | m | ~12H | -CH₃ (Isodecyl chain) |

m = multiplet

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals all the unique carbon environments within the molecule. Proton decoupling is standard practice to simplify the spectrum, leaving a series of single lines, though coupling to phosphorus can still be observed.

-

Expertise & Interpretation:

-

Aromatic Region (120 - 155 ppm): Six distinct signals are expected for the two equivalent phenyl groups. The carbon directly attached to the oxygen (ipso-carbon) will be the most downfield and will exhibit coupling to the ³¹P nucleus (²JPC).

-

Aliphatic Region (10 - 70 ppm): The carbons of the isodecyl chain will resonate here. The carbon bonded to the oxygen (P-O-C H₂-) will be the most downfield in this group (around 65-70 ppm) and will also show phosphorus coupling (²JPC). The complexity of the remaining signals in this region will again reflect the isomeric nature of the alkyl chain.

-

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) | Assignment | Notes |

|---|---|---|

| ~ 151 ppm | Ar-C -O | Exhibits coupling to ³¹P (²JPC) |

| ~ 129 ppm | para-Ar-C | |

| ~ 125 ppm | ortho-Ar-C | |

| ~ 120 ppm | meta-Ar-C | Exhibits coupling to ³¹P (³JPC) |

| ~ 65 - 70 ppm | P-O-CH₂ - | Exhibits coupling to ³¹P (²JPC) |

| ~ 14 - 40 ppm | Aliphatic C H, C H₂, C H₃ | Complex region due to isomers |

Data interpretation based on general chemical shift ranges and data available from PubChem for the compound.[5]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups, providing a molecular "fingerprint."

Experimental Protocol: Thin-Film Method

As IDDP is a liquid at room temperature, the simplest and most effective method for IR analysis is the thin-film technique.[1]

Methodology:

-

Prepare Salt Plates: Ensure two infrared-transparent salt plates (e.g., KBr or NaCl) are clean and dry.[11]

-

Apply Sample: Place one to two drops of the liquid this compound sample onto the center of one plate.

-

Form Film: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid air bubbles.

-

Acquire Spectrum: Place the assembled plates into the spectrometer's sample holder and acquire the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Background Scan: A background spectrum of the empty, clean salt plates should be taken prior to the sample scan to subtract any atmospheric or plate-related absorbances.

Caption: Fig 4: Correlation of IDDP molecular fragments to their key spectroscopic signals.

This integrated approach provides a self-validating system. The ¹H NMR confirms the ratio of aromatic to aliphatic protons. The ¹³C NMR confirms the carbon framework. The IR confirms the key functional groups and absence of degradation products. Finally, the ³¹P NMR gives an unambiguous confirmation of the trivalent phosphorus core, which is the functional heart of the molecule.

Conclusion

The spectroscopic characterization of this compound is a quintessential example of applied analytical chemistry. Through a coordinated application of ³¹P, ¹H, and ¹³C NMR, alongside FT-IR spectroscopy, a comprehensive and definitive structural profile can be established. This guide has provided the theoretical grounding, practical experimental protocols, and expert-level interpretation necessary for this analysis. Understanding the spectral signatures, particularly the diagnostic ³¹P NMR chemical shift and the complexities arising from the isomeric isodecyl group, is critical for any scientist or researcher working with this important industrial chemical. This data serves as a benchmark for quality control, ensuring product integrity, and for research into its stabilization mechanisms.

References

-

IMSERC. NMR Periodic Table: Phosphorus NMR. Northwestern University. [Link]

-

Gard, J. K., & Ackerman, J. J. H. (1983). A 31P NMR External Reference for Intact Biological Systems. Journal of Magnetic Resonance, 51, 124-127. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9951488, Diphenyl isodecyl phosphite. [Link]

-

AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. [Link]

-

Kintek Solution. What Are The Advantages Of Using Kbr In Ir Spectroscopy Sample Preparation?. [Link]

-

Specac Ltd. Why should I be using KBr pellets in FTIR Spectroscopy?. [Link]

-

Sannigrahi, P., & Ingall, E. (2005). 31P NMR chemical shift ranges of common P functional groups. ResearchGate. [Link]

-

NMR Services. 31 Phosphorus NMR. [Link]

-

LookChem. isooctyl diphenyl phosphite 26401-27-4 wiki. [Link]

-

JASCO Global. (2020). Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy. [Link]

-

Youssef, L., et al. (2019). Why results of powder and thin film FTIR are different?. ResearchGate. [Link]

-

SpectraBase. Isodecyl diphenyl phosphate - Optional[ATR-IR] - Spectrum. [Link]

-

ChemBK. This compound. [Link]

-

Adishank Chemicals Pvt Ltd. Di Phenyl Iso Decyl Phosphite (DPDP). [Link]

-

Vesta Chemicals bv. This compound - Rostabil DPDP. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 34697, Isodecyl diphenyl phosphate. [Link]

-

Gándara, Z., et al. (2023). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Omega. [Link]

-

Wikipedia. Phosphorus-31 nuclear magnetic resonance. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR. [Link]

-

ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. [Link]

-

Hoffnagle, G. L., & Craik, D. J. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics, 29(9), 2172-2176. [Link]

-

National Institute of Standards and Technology. NIST Atomic Spectra Database. [Link]

Sources

- 1. This compound CAS#: 26544-23-0 [m.chemicalbook.com]

- 2. Di Phenyl Iso Decyl Phosphite, DPDP. Specialty Chemicals Manufacturers [adishank.com]

- 3. This compound | CAS: 26544-23-0 | Vesta Chemicals [vestachem.com]

- 4. This compound | 26544-23-0 [chemicalbook.com]

- 5. Diphenyl isodecyl phosphite | C22H31O3P | CID 9951488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Newblue-CHEM this compound 26544-23-0, CasNo.26544-23-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. NMR Periodic Table: Phosphorus NMR [imserc.northwestern.edu]

- 9. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 10. nmr.oxinst.com [nmr.oxinst.com]

- 11. What Are The Advantages Of Using Kbr In Ir Spectroscopy Sample Preparation? Achieve Clean, Accurate Spectra - Kintek Solution [kindle-tech.com]

Isodecyl Diphenyl Phosphite: A Comprehensive Technical Guide to its Solubility in Organic Solvents

Abstract: This technical guide provides an in-depth analysis of the solubility of Isodecyl Diphenyl Phosphite (IDPP), a widely used antioxidant and processing stabilizer in the polymer and chemical industries. Targeted at researchers, scientists, and drug development professionals, this document details the core physicochemical properties of IDPP, explores the fundamental principles governing its solubility, and presents a comprehensive solubility profile in various organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, complete with workflow diagrams. The guide aims to serve as an authoritative resource, bridging theoretical knowledge with practical application to aid in solvent selection, formulation, and process optimization.

Introduction to this compound (IDPP)

This compound (IDPP), also known by the synonym Diphenyl Isodecyl Phosphite (DPDP), is an organophosphorus compound that has carved out a significant niche as a highly effective secondary antioxidant and stabilizer.[1] Its utility spans a wide array of polymers, including polyvinyl chloride (PVC), polycarbonate (PC), polyurethane (PU), and acrylonitrile butadiene styrene (ABS) resins.[2] In these systems, IDPP functions by decomposing hydroperoxides, thereby interrupting the oxidative chain reactions that lead to polymer degradation during high-temperature processing or long-term use. This action is crucial for maintaining the material's integrity, color stability, and performance characteristics.[1]

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: Diphenyl Isodecyl Phosphite (DPDP), Phosphorous acid, 8-methylnonyl diphenyl ester[3][4]

-

Structure: The molecule consists of a central phosphorus(III) atom bonded to three oxygen atoms. Two of these oxygens are connected to phenyl groups, and one is connected to a branched, ten-carbon isodecyl group. This unique alkyl-aryl structure imparts excellent compatibility and solubility in various organic media.

Core Physicochemical Properties

The physical and chemical properties of IDPP are critical to its function and handling. It is typically supplied as a clear, colorless to light yellow liquid.[7]

| Property | Value | Source(s) |

| Molecular Weight | 374.45 g/mol | [2][4] |

| Appearance | Colorless to light yellow clear liquid | [3][5] |

| Density | ~1.03 g/mL (at 25°C) | [2][5] |

| Melting Point | 18 °C | [2][5] |

| Boiling Point | 170 °C (conditions not specified) | [2][5] |

| Flash Point | ~154 - 189 °C | [2][5][8] |

| Viscosity | 10.3 - 13.5 mPa·s (at 38°C) | [2][5][8] |

| Water Solubility | Insoluble | [2][5] |

Key Industrial Applications

IDPP's primary role is as a stabilizer and antioxidant.[4]

-

Polymer Stabilization: It provides excellent color retention and thermal stability during the processing of plastics like PVC, ABS, and polycarbonates.[1][2] In PVC, it also acts as a chelating agent when used with metal soap stabilizers, preventing color changes.[1]

-

Coatings: It enhances the oxidation resistance and durability of coatings, improving fluidity and gloss.

-

Other Uses: IDPP also finds application as a plasticizer, flame retardant, and an anti-wear additive in lubricants.[7][9]

Fundamental Principles of Solubility

The solubility of a compound like IDPP is governed by its molecular structure and the physicochemical properties of the solvent. The interaction between the solute (IDPP) and the solvent dictates the extent to which it will dissolve.

The "Like Dissolves Like" Paradigm: Polarity and Molecular Structure

This principle is the cornerstone of solubility prediction. "Like dissolves like" refers to the tendency of substances with similar polarities to be miscible.

-

IDPP's Structure: IDPP is an amphiphilic molecule, possessing both non-polar and polar characteristics.

-

Non-Polar Regions: The long, branched isodecyl chain and the two aromatic phenyl rings are hydrophobic and non-polar. These regions drive its solubility in non-polar organic solvents.

-

Polar Region: The central phosphite ester group (P(OR)₃) contains electronegative oxygen atoms, creating a polar region within the molecule. This allows for interaction with more polar solvents.

-

-

Implications: The dual nature of its structure explains why IDPP is described as being soluble in a wide range of organic media, from non-polar hydrocarbons to more polar solvents like alcohols.[7] Its large non-polar component, however, renders it insoluble in highly polar solvents like water.[2][5]

Intermolecular Forces in Solvation

For dissolution to occur, the intermolecular forces between solvent molecules and between solute molecules must be overcome and replaced by new forces between the solute and solvent.

-

Van der Waals Forces: These are the primary forces at play when IDPP dissolves in non-polar solvents like toluene or hexane. The large surface area of the isodecyl and phenyl groups allows for significant London dispersion forces.

-

Dipole-Dipole Interactions: The polar phosphite core can engage in dipole-dipole interactions with polar aprotic solvents (e.g., acetone) and polar protic solvents (e.g., ethanol).

The Influence of Temperature

For most liquid or solid solutes dissolving in a liquid solvent, solubility increases with temperature.[10] This is because the dissolution process is often endothermic, meaning it absorbs heat.[11] Increasing the temperature provides the necessary energy to break the intermolecular bonds in the solute and solvent, facilitating mixing. This is a critical factor in industrial processes where IDPP is blended into polymer melts at elevated temperatures.

Solubility Profile of this compound

Based on its chemical structure and available data, a general solubility profile can be established. IDPP is broadly soluble in most organic solvents but insoluble in water.[2][5]

Qualitative Solubility Assessment

The long isodecyl chain and two phenyl groups give IDPP a predominantly non-polar character, ensuring good solubility in hydrocarbons and chlorinated solvents. The phosphite ester group provides enough polarity to allow for solubility in moderately polar solvents.

Solubility Data Table

The following table summarizes the expected qualitative solubility of IDPP in common organic solvents, categorized by their polarity. This serves as a practical guide for solvent selection.

| Solvent Class | Solvent Example | Polarity | Expected Solubility | Rationale / Citation |

| Non-Polar | Toluene | Low | Freely Soluble | "Like dissolves like"; aromatic solvent interacts well with phenyl groups. |

| Benzene | Low | Freely Soluble | "Like dissolves like"; aromatic solvent interacts well with phenyl groups. | |

| Hexane | Low | Soluble | Non-polar alkyl chain interacts well with the isodecyl group. | |

| Polar Aprotic | Acetone | Medium | Soluble | The polar carbonyl group can interact with the phosphite core. |

| Tetrahydrofuran (THF) | Medium | Soluble | The ether oxygen provides polarity for interaction with the phosphite group. | |

| Polar Protic | Ethanol | High | Soluble | The hydroxyl group can interact with the phosphite core.[7] |

| Isopropanol | High | Soluble | The hydroxyl group can interact with the phosphite core.[7] | |

| Highly Polar | Water | Very High | Insoluble | The large hydrophobic structure prevents dissolution in water.[2][5] |

Standardized Methodologies for Solubility Determination

To move beyond qualitative estimates, rigorous experimental protocols are required. As a Senior Application Scientist, I advocate for self-validating systems that provide reliable and reproducible data.

Protocol 1: Qualitative Solubility Determination (Equilibrium Shake-Flask Method)

This protocol provides a standardized approach to rapidly assess solubility in a range of solvents.

Causality: The core principle is to create a saturated solution by adding an excess of solute to a known volume of solvent and allowing it to reach equilibrium. The extended equilibration time (24 hours) with agitation ensures that the solvent is fully saturated. Visual inspection provides a clear, albeit non-quantitative, assessment.

Step-by-Step Methodology:

-

Preparation: For each selected solvent, add approximately 2 mL of the solvent to a clear glass vial with a screw cap.

-

Solute Addition: Add IDPP dropwise to the solvent while vortexing. Continue until a persistent cloudiness or a second liquid phase (undissolved IDPP) is observed.

-

Equilibration: Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours. This ensures equilibrium is reached.

-

Observation: After 24 hours, remove the vials and allow them to stand undisturbed for 1-2 hours.

-

Assessment: Visually inspect each vial against a dark background.

-

Soluble: A single, clear, homogenous phase.

-

Slightly Soluble: A mostly clear solution with a very small amount of undissolved material.

-

Insoluble: Two distinct phases or a significant amount of undissolved material.

-

-

Documentation: Record the observations for each solvent.

Protocol 2: Quantitative Solubility Analysis via Reverse-Phase HPLC

This protocol provides a precise, quantitative measurement of IDPP solubility (e.g., in mg/mL or mol/L).

Causality: This method relies on creating a saturated solution at equilibrium, separating the liquid phase, and then accurately determining the concentration of the dissolved IDPP using High-Performance Liquid Chromatography (HPLC). A reverse-phase (e.g., C18) column is chosen because it is ideal for separating moderately non-polar analytes like IDPP from a polar mobile phase. The use of an external calibration curve ensures the trustworthiness and accuracy of the final concentration measurement.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of IDPP (e.g., 1 mL) to a known volume of the desired organic solvent (e.g., 5 mL) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

-

-

Sample Filtration:

-

Allow the solution to settle.

-

Carefully draw the supernatant (the clear liquid portion) using a syringe.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any undissolved microdroplets or particulates. This step is critical to avoid erroneous results.

-

-

Sample Dilution:

-

Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (typically the mobile phase) to bring its concentration within the linear range of the calibration curve.

-

-

Calibration Curve Preparation:

-

Prepare a series of standard solutions of IDPP of known concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) in the mobile phase.

-

Inject each standard into the HPLC system and record the peak area from the detector (e.g., a UV detector set to an appropriate wavelength for the phenyl rings, ~254 nm).

-

Plot peak area versus concentration to generate a linear calibration curve.

-

-

Sample Analysis:

-

Inject the diluted sample solution into the HPLC system under the same conditions as the standards.

-

Record the peak area for IDPP.

-

-

Calculation:

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to calculate the final solubility of IDPP in the original solvent.

-

Practical Implications for Researchers and Developers